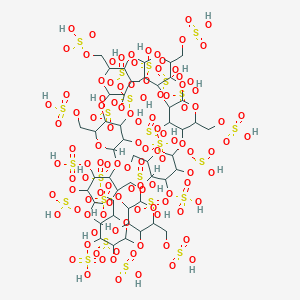
2-(Cbz-amino)acetaldehyd-Dimethylacetal
Übersicht
Beschreibung
2-(Cbz-amino)acetaldehyde Dimethyl Acetal is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its benzyl group attached to a 2,2-dimethoxyethylcarbamate moiety.
Wissenschaftliche Forschungsanwendungen
2-(Cbz-amino)acetaldehyde Dimethyl Acetal has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is used for deacetylation in the preparation of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate .
Mode of Action
It is known to participate in reactions involving deacetylation .
Biochemical Pathways
The compound is involved in the preparation of analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate . These are key intermediates in glycolysis and other metabolic pathways.
Action Environment
The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation .
Biochemische Analyse
Biochemical Properties
It is known that benzyl carbamates, a class of compounds to which Benzyl (2,2-dimethoxyethyl)carbamate belongs, can participate in various biochemical reactions . They are often used as protected forms of ammonia in the synthesis of primary amines
Molecular Mechanism
It is known that benzyl carbamates can undergo nucleophilic substitution reactions at the benzylic position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Cbz-amino)acetaldehyde Dimethyl Acetal can be synthesized through the reaction of benzyl chloroformate with 2,2-dimethoxyethylamine . The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of benzyl (2,2-dimethoxyethyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cbz-amino)acetaldehyde Dimethyl Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted benzyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2,2-dimethoxyethyl group.
2,2-Dimethoxyethylamine: Contains the 2,2-dimethoxyethyl group but lacks the carbamate moiety.
Benzyl chloroformate: Used as a reagent in the synthesis of benzyl (2,2-dimethoxyethyl)carbamate.
Uniqueness
2-(Cbz-amino)acetaldehyde Dimethyl Acetal is unique due to its combination of a benzyl group and a 2,2-dimethoxyethylcarbamate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVZHZJVANCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)






